molecular formula C21H17FN6O4 B2410708 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396882-92-0

2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2410708
CAS No.: 1396882-92-0
M. Wt: 436.403
InChI Key: YFWVBKKYUKJXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule is built on a multi-heterocyclic scaffold, integrating a furan ring, a tetrazol-5-one moiety, and a fluorinated benzamide group. Its structural features are characteristic of modern drug discovery candidates, particularly in the development of antimicrobial agents . The inclusion of the furan ring, a privileged structure in medicinal chemistry, enhances the molecule's ability to engage in diverse interactions with biological targets, such as hydrogen bonding and π-π stacking, which can improve binding affinity and selectivity . The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate pharmacokinetic properties and metabolic stability . This specific molecular architecture suggests potential for investigating antibacterial and antimycobacterial activities, as similar N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have shown promising results against standard and clinical bacterial strains, including Staphylococcus epidermidis, with MIC values in the low µg/mL range . Furthermore, furan-based compounds are actively researched for their antibiofilm properties against pathogens like Pseudomonas aeruginosa, potentially acting by interfering with quorum-sensing pathways . The integration of the 2-fluorobenzamide subunit may contribute to additional biological activities, as this motif is present in various enzyme inhibitors. This product is intended for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers can leverage this compound to explore new therapeutic strategies against antibiotic-resistant bacteria and biofilm-associated infections. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-fluoro-N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O4/c22-18-6-2-1-5-17(18)20(30)24-14-7-9-15(10-8-14)28-21(31)27(25-26-28)13-19(29)23-12-16-4-3-11-32-16/h1-11H,12-13H2,(H,23,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWVBKKYUKJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a furan moiety, a tetrazole ring, and multiple aromatic systems. Its chemical formula is represented as follows:

C19H19FN5O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{5}\text{O}_{3}

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that the tetrazole ring may play a crucial role in these activities, enhancing the compound's efficacy against cancer cell lines .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. The furan and tetrazole moieties are believed to interact with active sites on target proteins, disrupting their function.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antibacterial activity against S. aureus and E. coli. The results showed that modifications to the furan group enhanced the antimicrobial potency, with some derivatives achieving MIC values as low as 10 µM .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis in colon cancer cells. The research indicated that treatment with these compounds resulted in increased levels of pro-apoptotic markers and decreased cell viability .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialS. aureus20–40
AntibacterialE. coli20–40
AnticancerColon Cancer CellsIC50 < 25
AnticancerBreast Cancer CellsIC50 < 30

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C24H24F2N4O3
Molecular Weight : 454.47 g/mol
IUPAC Name : 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

The compound features a complex structure that includes a furan moiety, a tetrazole ring, and multiple functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the tetrazole ring is particularly noteworthy as it has been associated with enhanced anticancer activity due to its ability to interact with various biological targets. For example, derivatives of tetrazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The furan moiety is known for its antimicrobial activity. Compounds containing furan derivatives have been explored for their efficacy against various bacterial and fungal strains. The presence of the furan ring in this compound may enhance its antimicrobial potential, making it a candidate for further investigation in this area .

Case Study 1: Anticancer Evaluation

In a study focusing on similar compounds, researchers synthesized a series of tetrazole derivatives and evaluated their anticancer activities against various cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

Another research effort involved testing furan-based compounds against standard microbial strains. The results showed that specific derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests that this compound could be further explored as a potential antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-fluoro-N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with precursors like furan-2-ylmethylamine and tetrazole derivatives. Key steps include:

  • Step 1 : Formation of the tetrazol-1-yl core via cyclization reactions under reflux conditions (e.g., ethanol/KOH) .
  • Step 2 : Introduction of the benzamide group via amide coupling using activating agents like EDCI or HOBt .
  • Step 3 : Fluorination at the 2-position of the benzamide using fluorinating agents (e.g., Selectfluor®) under inert atmosphere .
    • Characterization : Confirm intermediate purity via TLC and final product identity using 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .

Q. How do researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign signals for fluorine (19F NMR^{19}\text{F NMR}) and protons (1H NMR^1\text{H NMR}) to confirm substitution patterns and functional groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (if crystalline) .

Q. What preliminary biological assays are recommended for initial screening?

  • Assays :

  • Enzyme Inhibition : Test against kinases or proteases due to the tetrazole and benzamide motifs .
  • Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : Evaluate in vitro using MTT assays on human cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the tetrazole intermediate?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Test Pd/C or Cu(I) catalysts for regioselective tetrazole formation .
  • DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent ratio, and reaction time interactions .
    • Data Analysis : Compare HPLC purity and yield across conditions; prioritize conditions with >90% purity and >60% yield .

Q. How to address contradictory spectral data during structural elucidation?

  • Case Study : If 1H NMR^1\text{H NMR} shows unexpected splitting, consider:

  • Dynamic Effects : Rotamers or tautomeric equilibria (e.g., tetrazole ↔ 5-oxo-4,5-dihydro form) .
  • Impurity Profiling : Use LC-MS to identify byproducts from incomplete coupling or fluorination .
    • Resolution : Perform variable-temperature NMR or isotopic labeling (e.g., 15N^{15}\text{N}) to stabilize or track specific resonances .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • SAR Design :

  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or methoxy groups) .

  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger) to identify critical hydrogen-bonding motifs .

    • Biological Validation : Compare IC50_{50} values across analogs in enzyme inhibition assays (Table 1) .

    Table 1 : Example SAR Data for Analogs

    SubstituentEnzyme IC50_{50} (nM)Cytotoxicity (µM)
    2-Fluoro12 ± 1.5>100
    2-Chloro18 ± 2.185 ± 4.3
    2-Methoxy45 ± 3.8>100

Q. How to resolve discrepancies in biological activity across studies?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Stability : Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS .
    • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for fluorination to avoid hydrolysis .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .
  • Data Interpretation : Use cheminformatics tools (e.g., MOE, PyMOL) to correlate structural features with activity .

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